REACTION_CXSMILES
|
C[O:2][C:3]([CH:5]1[CH2:10][CH2:9][C:8](C2C=CC(O)=CC=2)([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)[CH2:7][CH2:6]1)=[O:4].[OH-].[Na+].CC(C1C=CC=CC=1)=C.C1(C(C)C)C=CC=CC=1>[C].[Pd]>[OH:17][C:14]1[CH:13]=[CH:12][C:11]([C:8]2[CH:9]=[CH:10][C:5]([C:3]([OH:4])=[O:2])=[CH:6][CH:7]=2)=[CH:16][CH:15]=1 |f:1.2,5.6|
|
Name
|
4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid methyl ester
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CCC(CC1)(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
21.3 g
|
Type
|
reactant
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C)C
|
Name
|
palladium-carbon
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |